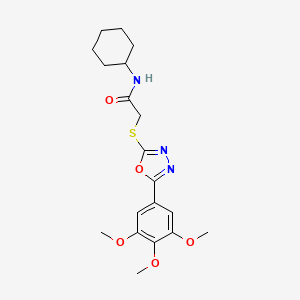

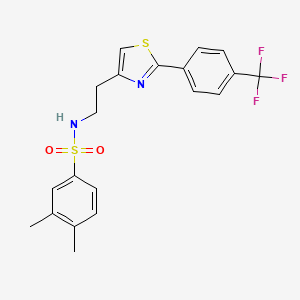

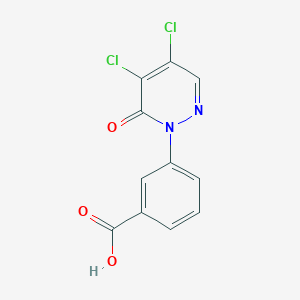

N-cyclohexyl-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-cyclohexyl-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The 1,3,4-oxadiazole moiety is known for its diverse pharmacological activities, and its derivatives have been extensively studied for their potential as therapeutic agents, particularly in the field of anticancer research.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acyl hydrazides with carbon disulfide or other cyclizing agents to form the oxadiazole ring. For instance, the synthesis of various N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides was achieved by esterification, hydrazinolysis, and subsequent cyclization, followed by substitution at the thiol position with electrophiles . Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives involved converting aromatic acids into esters, hydrazides, and then 1,3,4-oxadiazole-2-thiols, which were further reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is often substituted with various functional groups that can significantly influence the biological activity of these compounds. The structure of these compounds is typically confirmed using spectroscopic methods such as LCMS, IR, 1H-NMR, and 13C-NMR spectroscopy, as well as elemental analysis .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is largely dependent on the substituents attached to the oxadiazole ring. These compounds can undergo various chemical reactions, including N-alkylation, to introduce additional functional groups that can modulate their biological activity. For example, the N-alkylation reaction of 2-chloro-N-(5-aryl-[1,3,4]oxadiazol-2-yl)-acetamides with thiazolidinedione and potassium salts of its arylidene derivatives was used to synthesize novel 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the oxadiazole ring. These properties are crucial for determining the suitability of these compounds as drug candidates. The antimicrobial and hemolytic activities of these compounds are also important properties that are assessed during the drug development process . Additionally, the antioxidant properties of these derivatives, as demonstrated by their scavenging effect on DPPH radicals, are of significant interest in the context of their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Anticancer Activities

Several studies have focused on the synthesis of compounds with structures similar to "N-cyclohexyl-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide" to evaluate their anticancer properties. For instance, derivatives have shown powerful cytotoxic results against breast cancer cell lines, indicating their potential as anticancer agents. Molecular modeling and DFT calculations also support these findings, highlighting their structural and electronic characteristics conducive to anticancer activities (Sraa Abu-Melha, 2021).

Antimicrobial Evaluation

Compounds structurally related have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. Notably, some derivatives exhibit good inhibitory effects against gram-negative bacterial strains, showcasing their significance in developing new antimicrobial agents (K. Nafeesa et al., 2017).

Synthesis and Characterization

The synthesis and characterization of these compounds involve advanced methodologies including DFT calculations for structural and spectral analysis, highlighting the chemical reactivity descriptors. These studies not only pave the way for understanding the compounds' biological activities but also for the development of novel derivatives with enhanced pharmacological properties (Linhong Jin et al., 2006).

Enzyme Inhibition

Research has also been directed towards evaluating the enzyme inhibition potential of these compounds, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating their potential use in treating conditions like Alzheimer's disease (A. Rehman et al., 2013).

Propiedades

IUPAC Name |

N-cyclohexyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S/c1-24-14-9-12(10-15(25-2)17(14)26-3)18-21-22-19(27-18)28-11-16(23)20-13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCBQFDJYCKFTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2506193.png)

![4-tert-butyl-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2506207.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2506210.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2506213.png)

![Tert-butyl N-[1-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]cyclopentyl]carbamate](/img/structure/B2506216.png)